molecular formula C4H5N3O2 B1200706 4-Amino-1,6-dihydropyrimidine-2,5-dione

4-Amino-1,6-dihydropyrimidine-2,5-dione

Cat. No.: B1200706
M. Wt: 127.1 g/mol
InChI Key: DBNZPRXSOWIVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1,6-dihydropyrimidine-2,5-dione is a heterocyclic compound featuring a partially saturated pyrimidine ring with two ketone groups at positions 2 and 5 and an amino substituent at position 2. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and drug design.

Properties

Molecular Formula

C4H5N3O2

Molecular Weight

127.1 g/mol

IUPAC Name

4-amino-1,6-dihydropyrimidine-2,5-dione

InChI

InChI=1S/C4H5N3O2/c5-3-2(8)1-6-4(9)7-3/h1H2,(H3,5,6,7,9)

InChI Key

DBNZPRXSOWIVMI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(=NC(=O)N1)N

Synonyms

5-hydroxycytosine

Origin of Product

United States

Comparison with Similar Compounds

Piperazine-2,5-dione Derivatives

Piperazine-2,5-diones (e.g., albonoursin and derivatives from Streptomyces sp. FXJ7.328) share the dione motif but differ in ring saturation and substituents. For example, (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) demonstrated potent anti-H1N1 activity (IC50 = 28.9 ± 2.2 μM) .

Pyrrolidine-2,5-dione Derivatives

Pyrrolidine-2,5-diones (e.g., meta-CF3 and ortho-OCH3 substituted analogs) exhibit affinity for serotonin receptors (5-HT1A and 5-HT2A). Substituent position significantly impacts receptor selectivity; meta-CF3 groups enhance 5-HT1A affinity, while ortho-OCH3 groups reduce 5-HT2A binding . The amino group in 4-amino-1,6-dihydropyrimidine-2,5-dione may similarly modulate receptor interactions but within a distinct heterocyclic framework.

1,2,4-Triazole-3-thiol Derivatives

Compounds like 5-(adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol feature amino and sulfur-containing groups, influencing solubility and stability. These derivatives are sparingly soluble in water but dissolve in organic solvents .

Key Findings :

  • Piperazine-2,5-diones prioritize antiviral activity , linked to substituent hydrophobicity (e.g., benzylidene groups) .
  • Pyrrolidine-2,5-diones emphasize receptor selectivity , driven by electronic effects of substituents .

Physicochemical Properties

  • Solubility: Triazole-thiols exhibit poor aqueous solubility due to hydrophobic adamantane cores , whereas the dione groups in this compound may enhance hydrophilicity.
  • Synthetic Methods: Piperazine-2,5-diones are often biosynthesized by marine actinomycetes , while triazole derivatives rely on multistep organic synthesis (e.g., cyclocondensation) . The target compound may require hybrid approaches, leveraging both microbial and synthetic strategies.

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